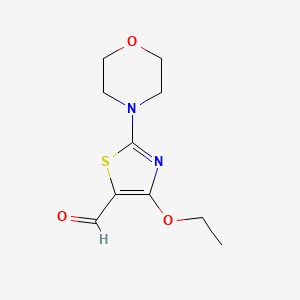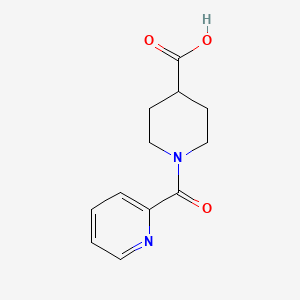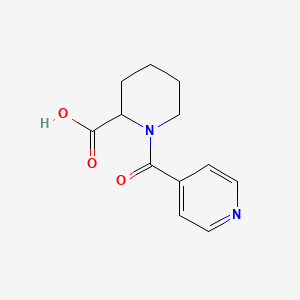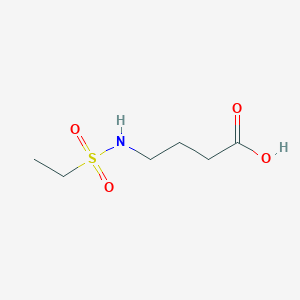
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antitubercular Activities
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde derivatives exhibit significant antimicrobial properties. Studies have shown that compounds synthesized from similar structures demonstrate good antitubercular activities. This suggests potential applications in developing treatments against bacterial infections, including tuberculosis (Başoğlu et al., 2012).
2. Photophysical Properties and Computational Analysis
These compounds have notable photophysical properties. Research involving derivatives of this compound shows that they can be used in fluorescent applications, with their absorptive and emissive properties being influenced by solvent polarity and viscosity. Computational methods like DFT and TD-DFT provide insights into their structural and electronic properties (Sekar et al., 2014).
3. Antifungal and Antitumor Activity
Research indicates that these compounds could have applications in antifungal and antitumor treatments. Certain derivatives have been found to exhibit high activity against specific cancer cell lines and fungal strains. This positions them as potential candidates for developing new anticancer and antifungal therapies (Insuasty et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDZCQSZCOZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)




![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)




![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)

